2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide
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Overview
Description
2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide is a synthetic organic compound that features a triazole ring, a methoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with a halogenated precursor.
Formation of the Acetamide Group: The acetamide group is formed by reacting an amine with acetic anhydride or acetyl chloride under basic conditions.
Coupling Reactions: The final compound is obtained by coupling the triazole-containing intermediate with the methoxy-substituted phenol derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: It can be used as a probe to study the biological pathways involving triazole-containing compounds.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The methoxy and acetamide groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-Bromo-6-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, methoxy group, and acetamide group allows for versatile chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C12H15N5O3 |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(1,2,4-triazol-4-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C12H15N5O3/c1-19-11-4-9(5-16-17-7-14-15-8-17)2-3-10(11)20-6-12(13)18/h2-4,7-8,16H,5-6H2,1H3,(H2,13,18) |
InChI Key |
VFMORHOZZIANLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN2C=NN=C2)OCC(=O)N |
Origin of Product |
United States |
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